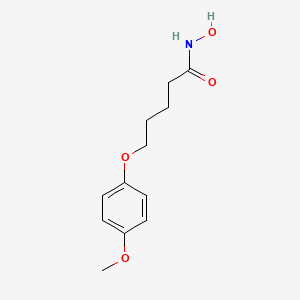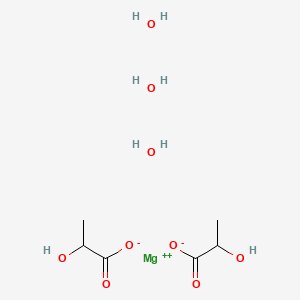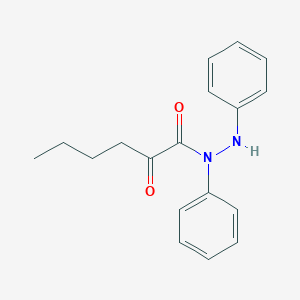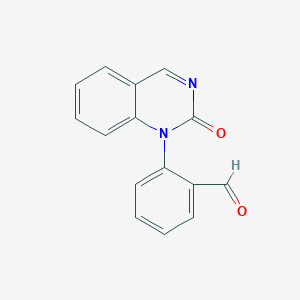
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is a metabolite derived from the phthalate ester family, specifically from di(2-ethylhexyl) phthalate. This compound is formed through the conjugation of mono(2-ethyl-5-hydroxyhexyl) phthalate with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. It is primarily studied in the context of its role as a biomarker for exposure to phthalates, which are widely used as plasticizers in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide typically involves multiple steps:
Hydrolysis: Di(2-ethylhexyl) phthalate is hydrolyzed to produce mono(2-ethyl-5-hydroxyhexyl) phthalate.
Conjugation: Mono(2-ethyl-5-hydroxyhexyl) phthalate is then conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferase.
Industrial Production Methods
Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable product. the synthesis can be scaled up using bioreactors that facilitate enzymatic reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide can undergo several types of chemical reactions:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Hydrolysis: The ester bond can be hydrolyzed, resulting in the release of glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.
Conjugation: Further conjugation reactions can occur, enhancing its solubility and excretion.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Enzymes: UDP-glucuronosyltransferase for conjugation reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Hydrolysis Products: Glucuronic acid and mono(2-ethyl-5-hydroxyhexyl) phthalate.
Scientific Research Applications
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is extensively studied in various fields:
Chemistry: Used as a biomarker to study the metabolism and environmental impact of phthalates.
Biology: Investigated for its role in endocrine disruption and its effects on reproductive health.
Medicine: Utilized in toxicological studies to assess human exposure to phthalates and their potential health risks.
Industry: Monitored in environmental samples to evaluate the presence and impact of phthalate contamination.
Mechanism of Action
The compound exerts its effects primarily through its role as a metabolite of di(2-ethylhexyl) phthalate. It is involved in the detoxification process, where it is conjugated with glucuronic acid to enhance its solubility and facilitate excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferase, which catalyze the conjugation reaction. The pathways involved are primarily related to the metabolism and excretion of xenobiotic compounds.
Comparison with Similar Compounds
Similar Compounds
Mono(2-ethyl-5-hydroxyhexyl) Phthalate: The parent compound, which is also a metabolite of di(2-ethylhexyl) phthalate.
Mono(2-ethyl-5-oxohexyl) Phthalate: Another metabolite with a similar structure but different functional groups.
Mono(2-ethyl-5-carboxypentyl) Phthalate: A related compound with a carboxylic acid group.
Uniqueness
Mono(2-ethyl-5-hydroxyhexyl) Phthalate Acyl Glucuronide is unique due to its conjugation with glucuronic acid, which significantly enhances its solubility and excretion. This property makes it a valuable biomarker for studying phthalate exposure and metabolism.
Properties
CAS No. |
1217463-85-8 |
|---|---|
Molecular Formula |
C₂₂H₃₀O₁₁ |
Molecular Weight |
470.47 |
Synonyms |
1-[2-(2-Ethyl-5-hydroxyhexyl), 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








